molecular formula C27H48O9S B12417025 Sycosterol A

Sycosterol A

Cat. No.: B12417025
M. Wt: 548.7 g/mol
InChI Key: WGOMYZSXZKFCQS-SKIKMFFJSA-N
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Description

Chemical Reactions Analysis

Mechanism of Action

Sycosterol A exerts its effects by inhibiting the aggregation of α-synuclein. This inhibition is achieved through the compound’s interaction with α-synuclein, preventing the protein from forming aggregates. The molecular targets and pathways involved include the modulation of protein-protein interactions and the stabilization of α-synuclein in its monomeric form .

Comparison with Similar Compounds

Sycosterol A is unique among sterols due to its specific antiaggregation activity against α-synuclein. Similar compounds include other polyoxygenated sterol sulfates that also exhibit antiaggregation and antiprion activities . These compounds share structural similarities with this compound but may differ in their potency and specific biological activities .

List of Similar Compounds

Properties

Molecular Formula

C27H48O9S

Molecular Weight

548.7 g/mol

IUPAC Name

[(6R)-2-methyl-6-[(3R,5R,7R,8S,9R,10S,13R,14S,15S,16S,17R)-3,7,8,15,16-pentahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate

InChI

InChI=1S/C27H48O9S/c1-15(14-36-37(33,34)35)6-5-7-16(2)21-22(30)23(31)24-26(21,4)11-9-19-25(3)10-8-18(28)12-17(25)13-20(29)27(19,24)32/h15-24,28-32H,5-14H2,1-4H3,(H,33,34,35)/t15?,16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26-,27-/m1/s1

InChI Key

WGOMYZSXZKFCQS-SKIKMFFJSA-N

Isomeric SMILES

C[C@H](CCCC(C)COS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2([C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)O)O

Canonical SMILES

CC(CCCC(C)C1C(C(C2C1(CCC3C2(C(CC4C3(CCC(C4)O)C)O)O)C)O)O)COS(=O)(=O)O

Origin of Product

United States

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